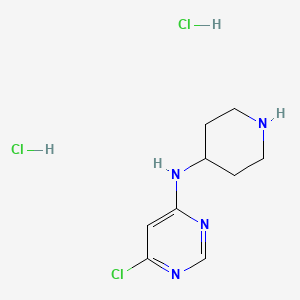

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride, also known as 6-CPP, is a synthetic pyrimidine derivative with a wide range of applications in scientific research. 6-CPP is an inhibitor of the enzyme monoamine oxidase (MAO) and is used in the study of the regulation of monoamine neurotransmitters in the brain. It is a potent inhibitor of MAO-A and MAO-B, two types of MAO enzymes, and is used in biochemical and physiological studies.

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

The compound has been involved in microwave-assisted synthesis processes, leading to the creation of novel compounds with antibacterial properties. For instance, derivatives containing the piperidine and pyrimidine motifs have been synthesized under microwave irradiation, demonstrating significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). Such methodologies underscore the compound's utility in developing new antimicrobial agents.

Synthesis and Characterization of Pyrimidinaminides

Further research has expanded on the synthesis and characterization of pyrimidinaminides, which are formed through nucleophilic substitution reactions involving 6-amino substituted salts or bis(hetarenium) salts. This work highlights the compound's flexibility in forming various structurally diverse derivatives under different electronic or kinetic conditions (Schmidt, 2002).

Crystal Structure and Hydrogen Bonding Studies

The compound has also been analyzed for its crystal structure and hydrogen bonding characteristics, offering insights into its molecular interactions. Such studies are crucial for understanding the compound's behavior in solid-state forms, which is essential for its application in material science and drug formulation (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Practical Synthesis for Inhibitor Development

Practical synthesis methodologies involving the compound have been developed for creating key intermediates in the preparation of potent inhibitors, such as deoxycytidine kinase inhibitors. This research demonstrates the compound's application in the development of therapeutic agents targeting specific cellular enzymes (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Antimicrobial Activity of Substituted Compounds

Substituted derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of such derivatives in combating bacterial and fungal infections. The structural modifications of the compound significantly influence its antimicrobial efficacy (Mittal, Sarode, & Vidyasagar, 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

Based on the activity of structurally similar compounds, it may act as an atp-competitive inhibitor, binding to the atp-binding site of its target kinase and preventing atp from binding, thereby inhibiting the kinase’s activity .

Biochemical Pathways

The compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, given that PKB is a key downstream component in this pathway . This pathway is involved in promoting cell proliferation and survival .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability .

Result of Action

Inhibition of pkb could potentially lead to decreased cell proliferation and increased apoptosis, given pkb’s role in promoting these processes .

properties

IUPAC Name |

6-chloro-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4.2ClH/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7;;/h5-7,11H,1-4H2,(H,12,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRMDDWBMIRYAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=NC=N2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2916197.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2916198.png)

![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2916203.png)

![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)

![N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2916210.png)

![7-(4-butylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2916211.png)

![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2916214.png)

![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2916215.png)